molecular formula C9H6ClNO2 B093630 6-Chloro-1H-indole-2-carboxylic acid CAS No. 16732-75-5

6-Chloro-1H-indole-2-carboxylic acid

Cat. No.: B093630
CAS No.: 16732-75-5
M. Wt: 195.6 g/mol
InChI Key: BKPSJOSKWKTWAG-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-2-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and oncology research. This compound serves as a critical synthetic intermediate for developing potent and selective inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein, an established anti-apoptotic target that promotes tumor survival and resistance in various cancers . The indole-2-carboxylic acid core structure has been strategically utilized in the design of probes and drug candidates, such as A-1210477 and AZD5991, which induce rapid apoptosis by disrupting protein-protein interactions between Mcl-1 and its pro-apoptotic binding partners . Research further demonstrates the value of this indole scaffold in the synthesis of novel compounds evaluated for their antitumour activities. Derivatives have shown significant inhibitory effects on the viability and proliferation of pediatric glioblastoma and other high-grade paediatric brain tumour cell lines, underscoring its relevance in neuro-oncology and cancer drug discovery . The chlorination at the 6-position of the indole ring is a common modification to fine-tune the compound's electronic properties and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and pharmacodynamic profiles for potential therapeutics . For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indole-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPSJOSKWKTWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168277
Record name 6-Chloro-1H-indole-2-carboxylic acid
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Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16732-75-5
Record name 6-Chloro-1H-indole-2-carboxylic acid
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Record name 6-Chloro-1H-indole-2-carboxylic acid
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Record name 6-Chloro-1H-indole-2-carboxylic acid
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Record name 6-chloro-1H-indole-2-carboxylic acid
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Structure Activity Relationship Sar Studies of 6 Chloro 1h Indole 2 Carboxylic Acid Derivatives

Positional and Substituent Effects on Biological Potency and Selectivity

The biological profile of 6-chloro-1H-indole-2-carboxylic acid derivatives is highly sensitive to the nature and position of various functional groups. Research across different therapeutic targets, including G-protein coupled receptors (GPCRs) and viral enzymes, has illuminated key structural requirements for activity.

Influence of the Chloro Group at Position 6 on Pharmacological Profile

The chloro substituent at the C6 position plays a significant role in modulating the pharmacological profile of the indole-2-carboxylic acid core, primarily through electronic and steric effects that influence ligand-target interactions.

In the development of allosteric modulators for the cannabinoid receptor 1 (CB1), the position of the halogen on the indole (B1671886) ring is critical. A comparative study showed that moving a chloro group from the C5 to the C6 position resulted in a drastic reduction in binding affinity to the allosteric site. nih.govnih.gov This highlights a specific spatial requirement for an electron-withdrawing group at C5, which is not fulfilled by substitution at C6 in this particular context.

Conversely, for other targets like HIV-1 integrase, the C6 position is a key modification point for enhancing potency. Synthetic strategies often employ 6-bromo-1H-indole-2-carboxylic acid as a starting material to introduce larger substituents at this position. mdpi.commdpi.com For instance, the introduction of a halogenated benzene (B151609) ring at C6 was found to be a successful optimization strategy. mdpi.com Binding mode analysis revealed that this C6-substituent could establish a beneficial π-π stacking interaction with viral DNA, thereby increasing the inhibitory activity of the compound. nih.govnih.gov This demonstrates that while the C6-chloro itself provides a foundational electronic character, this position also serves as a crucial anchor point for introducing further pharmacophoric extensions to engage with specific subpockets of a target enzyme.

Role of the Carboxylic Acid Moiety at Position 2 in Receptor/Enzyme Binding

The carboxylic acid group at the C2 position is a consistently critical feature for the biological activity of this scaffold across multiple target classes, often acting as a key anchoring point for binding.

Its necessity was unequivocally demonstrated in a series of cysteinyl leukotriene 1 (CysLT1) receptor antagonists. The removal of the indole-2-carboxylic acid moiety from the parent structure led to a compound that was approximately 47-fold less potent, confirming the essential role of this acidic group for antagonist activity. jocpr.comresearchgate.net

Similarly, in the context of HIV-1 integrase inhibitors, the C2-carboxyl group is a cornerstone of the pharmacophore. Binding conformation analysis showed that the indole core and the C2 carboxyl group chelate the two essential Mg²⁺ ions within the active site of the integrase enzyme. mdpi.com The importance of this interaction is further underscored by the finding that esterification of the C2 carboxyl group, which blocks its ability to chelate metal ions, resulted in a loss of inhibitory activity. nih.gov

For CB1 receptor allosteric modulators, this position is also vital, though often in the form of a carboxamide. Studies have identified that the amide functionality at the C2 position is critical for eliciting allosteric effects on the orthosteric binding site. nih.govnih.gov

Impact of Modifications at the Indole Nitrogen (N1)

While the indole N1 position is a common site for chemical modification in many indole-based compounds, specific SAR studies detailing the impact of N1 substitution on the this compound scaffold are not extensively documented in the reviewed literature. However, research on related indole-containing structures suggests that this position can be a significant determinant of pharmacological activity.

For example, in a study on 6-methylergoline-8-carboxylic acid esters, which contain an indole substructure, the N1 substituent played a crucial role in determining affinity for the 5HT2 receptor. nih.gov Maximal receptor affinity was achieved when the N1-substituent was an isopropyl group, with both smaller (e.g., methyl) and larger (e.g., C4 or larger) alkyl groups leading to a decline in affinity. nih.gov This indicates that the size and steric profile of the N1 substituent can be finely tuned to optimize receptor fit. In SAR studies of other related scaffolds, such as indoline-2-carboxylic acids, the N1 position is also a primary site for introducing diverse substituents to explore and optimize biological activity. nih.gov These findings suggest that N1 modification represents a viable, albeit less explored, strategy for refining the pharmacological profile of this compound derivatives.

Substituent Contributions at Position 3 (e.g., alkyl, aryl, complex side chains)

The C3 position of the indole ring is a versatile point for introducing a wide range of substituents, which can profoundly influence potency and selectivity by interacting with specific regions of the target protein.

For CB1 receptor allosteric modulators, the presence of a linear alkyl group at the C3 position is instrumental, and its chain length significantly influences the allosteric modulation of the orthosteric binding site. nih.govnih.gov Studies on 5-chloro-1H-indole-2-carboxamides found that short alkyl groups at C3 enhanced potency. jocpr.com

In the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position markedly increased the inhibitory effect. mdpi.com Binding mode analysis revealed that this C3 side chain extends into a hydrophobic cavity near the integrase active site, improving interactions with key amino acid residues. mdpi.com

For CysLT1 antagonists, the nature of the C3 side chain is also a critical determinant of activity. An α,β-unsaturated amide moiety at this position was identified as an important factor for high potency. jocpr.comresearchgate.net When this unsaturated double bond was reduced, the resulting compounds were approximately 4- to 6-fold less potent against the CysLT1 receptor, demonstrating the importance of the rigid, planar linker in the side chain for optimal receptor engagement. jocpr.com

Effects of Substitutions at Other Indole Ring Positions (e.g., C4, C5, C7)

Substitutions on the benzo portion of the indole ring provide another avenue for modulating pharmacological activity, with the optimal substitution pattern being highly dependent on the specific biological target.

In the pursuit of selective CysLT1 antagonists based on a 1H-indole-2-carboxylic acid core, various substitutions on the indole ring were explored. These studies revealed that substitution at the C4 position was the least favorable for activity. In contrast, methoxy (B1213986) group substitution at the C7 position was found to be the most favorable, leading to one of the most potent compounds in the series. jocpr.com

For allosteric modulators of the CB1 receptor, an electron-withdrawing group at the C5 position, such as a chloro or fluoro group, was shown to enhance modulatory potency. nih.govjocpr.com This contrasts with findings for CysLT1 antagonists where removal of chlorine atoms from a 4,6-dichloroindole starting material was favorable for improving potency, suggesting that for CysLT1, an unsubstituted indole ring was preferred over this specific dichlorination pattern. jocpr.comresearchgate.net

Table 1: Effects of Indole Ring Substituents on Biological Activity for Different Targets

PositionSubstituentBiological TargetEffect on ActivitySource
C4General SubstitutionCysLT1 ReceptorLeast favorable position for substitution jocpr.com
C5Chloro / FluoroCB1 ReceptorEnhances potency nih.govjocpr.com
C6Chloro (vs. C5-Chloro)CB1 ReceptorDrastically reduces binding affinity nih.govnih.gov
C6Halogenated PhenylHIV-1 IntegraseIncreases potency via π-π stacking nih.govnih.gov
C7MethoxyCysLT1 ReceptorMost favorable substitution jocpr.com

Design Principles for Linker Chemistry and Pharmacophore Refinement

For CB1 receptor modulators, the length of the linker connecting the C2-amide to a terminal phenyl ring is a critical design parameter. Shortening this linker was found to abolish the allosteric modulation of the orthosteric binding site, indicating a specific spatial distance is required for the molecule to bridge the necessary interaction points. nih.govnih.gov

Table 2: Role of Key Structural Moieties in Target Interaction

Structural MoietyBiological TargetRole in Binding / ActivitySource
C2-Carboxylic AcidHIV-1 IntegraseEssential for chelating Mg²⁺ ions in the active site mdpi.com
C2-Carboxylic AcidCysLT1 ReceptorNecessary anchor for receptor binding; removal causes >40-fold potency loss jocpr.comresearchgate.net
C2-AmideCB1 ReceptorCritical for allosteric modulation effects nih.govnih.gov
C3-Long Alkyl/Aryl ChainHIV-1 IntegraseInteracts with a hydrophobic pocket near the active site mdpi.com
C3-α,β-Unsaturated AmideCysLT1 ReceptorImportant for potency; saturation of double bond reduces activity jocpr.com
C6-Halogenated PhenylHIV-1 IntegraseForms π-π stacking interactions with viral DNA nih.govnih.gov

Table of Compound Names

Abbreviation / General NameChemical Name
This compoundThis compound
6-Bromo-1H-indole-2-carboxylic acid6-Bromo-1H-indole-2-carboxylic acid
5-Chloro-1H-indole-2-carboxylic acid5-Chloro-1H-indole-2-carboxylic acid
4,6-Dichloro-1H-indole-2-carboxylateEthyl 4,6-dichloro-1H-indole-2-carboxylate

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are integral to modern drug discovery, providing rapid and efficient ways to characterize Structure-Activity Relationships (SAR). nih.gov These in silico techniques allow for the construction of models that capture and encode SARs, which can then be used to predict the biological activities of novel molecules. nih.govresearchgate.net For derivatives of this compound, computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are pivotal in elucidating interaction mechanisms and predicting therapeutic potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into ligand-target interactions. nih.govnih.gov This method is instrumental in understanding the SAR of this compound derivatives by revealing how structural modifications influence binding affinity and mode.

In studies of related indole derivatives, molecular docking has been successfully employed to elucidate binding patterns with various biological targets. For instance, research on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors demonstrated that the indole core and the C2 carboxyl group are crucial for chelating Mg²⁺ ions within the enzyme's active site. mdpi.com Further structural optimizations, guided by docking, showed that adding a long branch at the C3 position of the indole core enhanced interactions with a nearby hydrophobic cavity, significantly improving inhibitory effects. mdpi.com

Similarly, docking studies on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), a structural analog, as a potential aromatase inhibitor revealed key interactions within the binding cavity of human placental aromatase (PDB ID: 3S79). nih.gov The simulations showed the formation of polar hydrogen bonds and hydrophobic interactions between TICA and the protein, which are essential for its inhibitory activity. nih.gov For other classes of indole-based compounds targeting HIV-1 gp41, docking calculations have successfully predicted binding poses that correlate well with biological activity, highlighting the importance of molecular shape and surface contact area. nih.gov

These studies underscore the utility of molecular docking in SAR analysis of this compound derivatives. By simulating their interaction with therapeutic targets, researchers can rationalize the observed activities of existing compounds and guide the design of new derivatives with improved potency and selectivity.

Table 1: Representative Molecular Docking Results for Indole Derivatives
Compound/Derivative ClassTarget ProteinKey Interactions ObservedReference
Indole-2-carboxylic acid derivativeHIV-1 IntegraseChelation of Mg²⁺ ions by indole core and C2 carboxyl group; hydrophobic interactions. mdpi.com
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA)Human Placental Aromatase (3S79)Formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity. nih.gov
Bisindole Compounds (e.g., 6j)HIV-1 gp41Consensus binding pose within the hydrophobic pocket; rank order of docking scores matched biological activity. nih.gov
Indole-6-carboxylic acid derivativesEGFR and VEGFR-2Binding patterns compared to standard inhibitors to identify potential cytotoxic agents. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful method for characterizing the dynamic behavior of biomolecular systems over time. mdpi.com This computational technique is applied to refine the static snapshots provided by molecular docking, assessing the conformational stability of the ligand-receptor complex and the persistence of key interactions. nih.govmdpi.com

For derivatives of this compound, MD simulations can validate docking poses and provide deeper insights into the binding mechanism. A study on the related compound 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) complexed with human placental aromatase utilized a 100-nanosecond MD simulation to confirm the dynamic stability of the ligand within the binding pocket. nih.gov The simulation results demonstrated that the crucial hydrogen bonds and hydrophobic interactions predicted by docking were maintained throughout the simulation, affirming the stability of the complex. nih.gov

In the broader context of drug design, MD simulations are widely used to analyze protein-ligand interactions, membrane permeability, and protein structure dynamics. mdpi.com For example, simulations of 2-phenyl-1H-indole derivatives, investigated as potential breast cancer inhibitors, were used to confirm the stability of the ligand-receptor complexes that showed the most favorable binding energies in docking studies. biointerfaceresearch.com By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can quantify the stability of the ligand in the active site and the flexibility of the surrounding protein residues. This information is crucial for understanding the SAR, as a stable binding conformation is often a prerequisite for potent biological activity.

Table 2: Application of Molecular Dynamics Simulations for Indole Derivatives
Compound/Derivative ClassTarget ProteinSimulation DurationKey FindingsReference
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA)Human Placental Aromatase100 nsConfirmed the dynamic stability of the ligand within the binding pocket; key interactions were maintained. nih.gov
2-phenyl-1H-indole derivativesEstrogen and Progesterone ReceptorsNot specifiedCarried out for complexes with high negative score energy to confirm stability. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are invaluable for predicting the activity of untested molecules, thereby prioritizing synthetic efforts and accelerating the lead optimization process. oncodesign-services.com

For derivatives of this compound, QSAR models can identify the key physicochemical properties and structural features (descriptors) that govern their biological effects. The process involves generating a variety of 2D and 3D descriptors for a set of molecules with known activities and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. nih.govsemanticscholar.org

QSAR studies on related carboxylic acid and indole derivatives have successfully identified critical descriptors for various biological activities. For instance, a QSAR study on carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that polarizability and mass were the most influential properties affecting inhibitory activity. nih.gov In another study on 2-phenyl-1H-indole derivatives with antiproliferative activity, QSAR models were developed using partial least squares (PLS) regression, which showed a good correlation between the structural descriptors and the observed biological activities against breast cancer cell lines. biointerfaceresearch.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov Once validated, these models serve as a powerful tool in SAR elucidation, allowing researchers to understand how modifications to the this compound scaffold—such as altering substituents on the indole ring or the carboxylic acid group—might impact therapeutic activity. This predictive capability guides the rational design of new derivatives with enhanced potency. mdpi.com

Table 3: Examples of QSAR Studies on Related Molecular Scaffolds
Derivative ClassBiological ActivityModeling MethodKey Descriptors/FindingsReference
Carboxylic acid derivativesHIV-1 Integrase InhibitionSVM, BPNN, MLRPolarizability and mass were the most influential atomic properties. nih.gov
2-phenyl-1H-indole derivativesAntiproliferative (Breast Cancer)Partial Least Squares (PLS)Good correlation found between molecular descriptors and activity against MDA-MB-231 and MCF-7 cell lines. biointerfaceresearch.com
2-((1H-indol-3-yl)thio)-N-phenylacetamide derivativesInfluenza A Virus Inhibition2D-QSAR (MLR, ANN), 3D-QSAR (CoMFA, CoMSIA)Models constructed for activity prediction based on 2D and 3D structural features. semanticscholar.org
1H-3-Indolyl derivativesAntioxidant Activity2D-QSARModel used to recommend promising candidates for in vitro investigation. mdpi.com

Pharmacological and Biological Evaluation of 6 Chloro 1h Indole 2 Carboxylic Acid Derivatives

Modulation of Key Biological Targets

Derivatives of 6-Chloro-1H-indole-2-carboxylic acid have been the subject of significant research due to their potential to modulate various biological targets implicated in a range of diseases. The indole-2-carboxylic acid scaffold serves as a versatile template for the design of potent and selective inhibitors and activators of enzymes and kinases. This section details the pharmacological and biological evaluation of these derivatives against several key protein targets.

Enzyme Inhibition and Activation Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism. sci-hub.se Their role in creating an immunosuppressive tumor microenvironment has made them attractive targets for cancer immunotherapy. nih.govnih.gov Researchers have synthesized and evaluated a variety of indole-2-carboxylic acid derivatives for their ability to inhibit these enzymes.

Notably, a series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with inhibitory concentrations (IC50) in the low micromolar range. nih.gov Within this series, compound 9o-1 emerged as a particularly potent inhibitor, with an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Further investigation into this chemical class led to the identification of a para-benzoquinone derivative, 9p-O , which resulted from the oxidation of its precursor. This compound demonstrated exceptionally strong inhibition against both enzymes, with IC50 values in the double-digit nanomolar range. nih.gov

The substitution at the 6-position of the indole (B1671886) ring, such as with an acetamido or ethylamino group, was found to be favorable for increasing inhibitory activity, potentially by forming hydrogen bonds within the active sites of IDO1 and TDO. sci-hub.se Molecular docking and dynamic simulations have been employed to predict the binding modes of these compounds, providing a structural basis for their inhibitory activity and guiding further optimization efforts. nih.gov

CompoundTarget EnzymeIC50 (μM)
9o-1IDO11.17
9o-1TDO1.55
9p-O (para-benzoquinone derivative)IDO1/TDODouble-digit nM

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a critical target for antiretroviral therapy. nih.govnih.gov The indole-2-carboxylic acid scaffold has been successfully utilized to develop novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.com These compounds function by chelating with the two Mg2+ ions within the enzyme's active site. nih.govnih.gov

Structural optimization of the indole-2-carboxylic acid core has led to the discovery of potent derivatives. For instance, compound 17a , which features a C6 halogenated benzene (B151609) ring, showed marked inhibition of HIV-1 integrase with an IC50 value of 3.11 μM. nih.govrsc.orgresearchgate.net Binding mode analysis revealed that this C6 modification allows for an effective π-π stacking interaction with the viral DNA. nih.govrsc.org

Further modifications, such as the introduction of a long branch at the C3 position of the indole core, have yielded even more potent inhibitors. Compound 20a demonstrated a significantly increased inhibitory effect, with an IC50 value of 0.13 μM. mdpi.comnih.gov This enhancement is attributed to improved interaction with a hydrophobic cavity near the active site of the integrase. mdpi.com These findings underscore the potential of the indole-2-carboxylic acid framework for developing new and effective INSTIs. rsc.orgmdpi.com

CompoundTarget EnzymeIC50 (μM)
17aHIV-1 Integrase3.11
20aHIV-1 Integrase0.13

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like diabetic nephropathy. A specific derivative, PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), has been identified as a potent, selective, and direct allosteric activator of AMPK. rndsystems.com

This compound is a potent activator of the AMPK α1β1γ1 isoform, exhibiting an EC50 of 7 nM. medchemexpress.comselleckchem.commedkoo.com It displays high selectivity for the β1-containing AMPK isoforms over the β2-containing isoforms. rndsystems.com PF-06409577 has demonstrated efficacy in preclinical models of diabetic nephropathy and was advanced to clinical trials to assess its pharmacokinetics and safety in humans. medkoo.com The orally bioavailable compound showed minimal off-target pharmacology and no significant inhibition of major human cytochrome P450 isoforms. medchemexpress.comselleckchem.com

CompoundTarget KinaseEC50 (nM)
PF-06409577AMPK α1β1γ17

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. While the COX-1 isoform is constitutively expressed and involved in homeostatic functions, the COX-2 isoform is inducible and plays a key role in inflammation. nih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The indole scaffold is a well-established pharmacophore in the design of COX inhibitors, most famously represented by the non-selective NSAID, Indomethacin, which is an indole acetic acid derivative. nih.gov The development of selective COX-2 inhibitors, or "coxibs," has demonstrated the therapeutic benefits of targeting this enzyme specifically. nih.gov While various indole derivatives have been explored as potential selective COX-2 inhibitors, specific inhibitory data for this compound derivatives against COX-2 are not extensively detailed in the reviewed literature. nih.govacs.org However, the known activity of the broader indole class suggests the potential for derivatives of this compound to be developed as selective COX-2 inhibitors. nih.govnih.gov

CompoundTarget EnzymeIC50 (μM)
Indomethacin (Reference Indole Derivative)COX-10.13
Indomethacin (Reference Indole Derivative)COX-26.9

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is critical for hepatic glucose production. researchgate.net Inhibition of FBPase is a promising therapeutic strategy for type 2 diabetes. The indole scaffold has served as a template for the development of allosteric inhibitors of FBPase.

Research in this area has identified several potent indole-based FBPase inhibitors. For example, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized, leading to the discovery of compound 3.9 with an IC50 of 0.99 μM. ebi.ac.uk In another study, a series of 7-chloro substituted indole derivatives were evaluated. nih.gov Although these are not 6-chloro derivatives, the findings highlight the importance of the substitution pattern on the indole ring for FBPase inhibition. Furthermore, the compound MDL-29951 (3-(2-carboxy-ethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) was identified as an indole-template FBPase inhibitor with an IC50 of 2.5 μM, demonstrating that di-chloro substituted indole-2-carboxylic acids can effectively inhibit this enzyme. researchgate.net

CompoundTarget EnzymeIC50 (μM)
3.9 (a 7-nitro derivative)FBPase0.99
MDL-29951 (a 4,6-dichloro derivative)FBPase2.5

Receptor Modulation and Ligand Interactions

Derivatives of 5-chloro-1H-indole-2-carboxamide have been extensively studied as allosteric modulators of the cannabinoid receptor 1 (CB1). One of the prototypical compounds in this class is 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This interaction can alter the affinity and/or efficacy of the orthosteric ligands.

Structure-activity relationship (SAR) studies have revealed that the indole-2-carboxamide scaffold is a viable template for developing CB1 allosteric modulators. Key structural features that influence the allosteric modulation include the substituent at the C3 position of the indole ring and the nature of the group at the C5 position. The presence of the indole ring is thought to be important for maintaining high binding affinity to the allosteric site. Through structural modifications, a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j ), was identified. rsc.org This compound exhibited an equilibrium dissociation constant (KB) of 167.3 nM and a high binding cooperativity factor (α = 16.55). rsc.org Despite enhancing the binding of CB1 agonists, these allosteric modulators often act as inhibitors of agonist-induced G-protein signaling. nih.gov

Table 3: CB1 Allosteric Modulatory Activity of a 5-Chloro-1H-indole-2-carboxamide Derivative

CompoundTargetKBα ValueFunctional Effect
11j Cannabinoid Receptor 1 (CB1)167.3 nM16.55Potent antagonism of agonist-induced GTPγS binding

The orphan G protein-coupled receptor GPR17 has emerged as a potential therapeutic target, and derivatives of indole-2-carboxylic acid have been identified as ligands for this receptor. A notable agonist is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), which has been reported to activate GPR17. nih.govcolab.ws

Further research has focused on improving the potency of MDL29,951 through the synthesis of various indole derivatives. nih.govcolab.ws Structure-activity relationship studies have shown that substituents at the 4- and 6-positions of the indole moiety play a crucial role in the compound's activity. nih.govcolab.ws While the 6-position can accommodate larger, lipophilic groups, the 4-position appears to be more sensitive, only allowing for smaller substituents before a decrease or loss of potency is observed. nih.govcolab.ws In the pursuit of more effective GPR17 agonists for potential therapeutic applications such as in glioblastoma, a novel indoline-derived phenolic Mannich base, CHBC, was identified through molecular docking of over 6000 indoline (B122111) derivatives. nih.govnih.gov This compound was found to be an activator of GPR17. nih.govnih.gov

Table 4: GPR17 Agonist Activity of a Dichloro-indole-2-carboxylic Acid Derivative

Compound NameTargetActivity
MDL29,951Orphan G Protein-Coupled Receptor GPR17Agonist

Derivatives of indole-2-carboxylic acid have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site. Indole-2-carboxylic acid (I2CA) itself is known to competitively inhibit the potentiation of NMDA-gated currents by glycine. This suggests that the indole-2-carboxylic acid scaffold is a promising starting point for developing NMDA receptor antagonists.

Further studies have characterized a series of indole-2-carboxylate (B1230498) derivatives to evaluate their ability to inhibit NMDA receptor activity through the glycine modulatory site. It was discovered that compounds with a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring exhibited the highest affinity for the glycine binding site, with Ki values of less than 1 microM. Electrophysiological analysis confirmed that these compounds inhibited NMDA receptor activity in a manner that was competitive with glycine. Additionally, a novel series of C-3 substituted 4,6-dichloroindole-2-carboxylic acids led to the discovery of compounds with a hydantoin (B18101) substituent at the C-3 position as very potent inhibitors of ligand binding to the glycine site.

Table 5: NMDA Receptor Glycine Site Antagonist Affinity of 6-Chloro-indole-2-carboxylate Derivatives

Compound ClassTargetAffinity (Ki)Key Structural Feature
3-substituted-6-chloro-indole-2-carboxylatesNMDA Receptor Glycine Site< 1 μMChloro group at C-6 and a polar group at C-3
CysLT1 Selective Antagonism

Derivatives of indole-2-carboxylic acid have been identified as a novel and unique structural class of cysteinyl leukotriene 1 (CysLT1) receptor antagonists. nih.gov The CysLT1 receptor, a G-protein coupled receptor (GPCR), is a key mediator in the pathophysiology of asthma and other inflammatory conditions, activated by cysteinyl-leukotrienes (CysLTs) like LTC4, LTD4, and LTE4. nih.gov

Initial high-throughput screening identified an indole derivative, compound 1 , which exhibited micromolar antagonist activity against the CysLT1 receptor with an IC50 value of 0.66 ± 0.19 μM and showed no activity against the CysLT2 receptor. nih.gov This compound featured a distinct indole-2-carboxylic acid moiety. nih.gov Further structural optimization, starting from precursors like ethyl-4,6-dichloro-1H-indole-2-carboxylate, led to the development of highly potent and selective CysLT1 antagonists. nih.gov One such derivative, compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid), demonstrated exceptional potency and selectivity. nih.govnih.gov

Table 1: CysLT1 and CysLT2 Antagonist Activity of Indole-2-Carboxylic Acid Derivatives

Compound CysLT1 IC50 (μM) CysLT2 IC50 (μM) Selectivity (CysLT2/CysLT1)
1 0.66 ± 0.19 >10 >15
17k 0.0059 ± 0.0011 15 ± 4 ~2542

Data sourced from ACS Med Chem Lett. 2016. nih.govnih.gov

The data clearly indicates that while the initial hit compound 1 had moderate activity, the optimized derivative 17k is a highly potent and selective CysLT1 antagonist, with over 2500-fold selectivity compared to the CysLT2 receptor. nih.govnih.gov This highlights the potential of the indole-2-carboxylic acid scaffold in designing selective antagonists for inflammatory diseases. nih.gov

Broad Spectrum G-Protein Coupled Receptor (GPCR) and Enzyme Interactions

Beyond the CysLT1 receptor, derivatives of this compound have been investigated for their interactions with other GPCRs and various enzymes. The indole-2-carboxylic acid scaffold has proven to be a versatile template for developing inhibitors of diverse biological targets.

Enzyme Interactions: Research has demonstrated that indole-2-carboxylic acid derivatives can act as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comnih.gov An initial screening identified indole-2-carboxylic acid as an inhibitor of the strand transfer process of integrase with an IC50 of 32.37 μM. nih.gov Structural optimizations, including the use of a 6-bromoindole-2-carboxylic acid intermediate to introduce halogenated phenyl groups at the C6 position, led to derivatives with significantly enhanced inhibitory effects. mdpi.comnih.gov For instance, derivative 20a showed a markedly increased integrase inhibitory effect, with an IC50 value of 0.13 μM. mdpi.com This inhibitory action is attributed to the indole core and the C2 carboxyl group chelating the two Mg2+ ions within the active site of the integrase. mdpi.comnih.gov

Other Protein Interactions: Derivatives of 2-indole carboxylic acid have also been extensively studied as inhibitors of protein-protein interactions, particularly within the B-cell lymphoma 2 (Bcl-2) family of proteins which are critical regulators of apoptosis. nih.govnih.gov These compounds have been developed as potent and selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancers. nih.gov The interactions with Mcl-1 and other Bcl-2 family members are discussed in more detail in section 4.2.1.3.

Investigation of Diverse Therapeutic Potentials

Antineoplastic and Anticancer Activities

The 1H-indole-2-carboxylic acid scaffold is a prominent structure in the design of novel antineoplastic agents. nih.gov Derivatives of this core structure have demonstrated significant potential in cancer therapy by targeting various mechanisms involved in tumor growth and survival. nih.govtandfonline.com Specifically, the incorporation of a chlorine atom at the 6-position of the indole ring has been shown to substantially enhance the binding affinity and potency of these compounds against key cancer targets. nih.gov

Research has focused on developing these derivatives as inhibitors of crucial cancer-related proteins. For example, a series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, which is implicated in liver cancer. nih.gov Another area of intense investigation is the development of indole-2-carboxylic acid derivatives as potent inhibitors of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family that is overexpressed in numerous cancers and contributes to therapeutic resistance. nih.gov These inhibitors function by disrupting critical protein-protein interactions, thereby promoting cancer cell death. nih.govnih.gov

Specific Cancer Cell Line Cytotoxicity (e.g., HCT116, A549, MCF-7)

Derivatives based on the indole-2-carboxylic acid scaffold have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including colon carcinoma (HCT116), lung carcinoma (A549), and breast adenocarcinoma (MCF-7). The results demonstrate a broad range of activities, with specific substitutions on the indole ring significantly influencing potency.

For instance, a series of 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b ) was found to be highly active in a growth inhibition assay against T47D breast cancer cells with a GI50 value of 0.9 μM. nih.gov Another study on indole-6-carboxylic acid derivatives showed cytotoxicity against the HCT-116 cell line. nih.gov While direct IC50 values for this compound derivatives on all three specified cell lines are not consistently reported in single studies, related chlorinated indole derivatives have shown significant activity. A study on 5-chloro-indole-2-carboxamides demonstrated promising antiproliferative activity against A549 and MCF-7 cell lines. tandfonline.com Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share a chloro-substituted heterocyclic core, exhibited potent activity against HCT-116 cells, with compound 18 showing an IC50 of 3.3 µM and compound 21 an IC50 of 4.9 µM. mdpi.com

Table 2: Cytotoxicity of Selected Indole and Related Heterocyclic Derivatives

Compound Class Specific Compound Cell Line Activity (IC50/GI50 in µM)
Indole-2-carboxylic acid hydrazide 9b (5-chloro-3-phenyl...) T47D (Breast) GI50: 0.9 nih.gov
Indole-6-carboxylic acid derivative Compound 3b HCT-116 (Colon) Potent Activity (IC50 not specified) nih.gov
6-chloro-quinolone-3-carboxamide Compound 18 HCT-116 (Colon) IC50: 3.3 mdpi.com
6-chloro-quinolone-3-carboxamide Compound 19 HCT-116 (Colon) IC50: 5.3 mdpi.com
6-chloro-quinolone-3-carboxamide Compound 21 HCT-116 (Colon) IC50: 4.9 mdpi.com

This table compiles data from various studies on related chloro-substituted heterocyclic compounds to illustrate the potential of the scaffold. nih.govnih.govmdpi.com

Apoptosis Induction Mechanisms

Indole compounds are recognized as effective inducers of apoptosis, modulating multiple cellular signaling pathways to achieve their anticancer effects. mdpi.com Derivatives of indole-2-carboxylic acid, in particular, have been shown to trigger programmed cell death through several distinct mechanisms.

One primary mechanism involves the activation of the caspase cascade. Studies have shown that indole-2-carboxylic acid benzylidene-hydrazides are potent apoptosis inducers, achieving a 20-fold increase in apoptotic activity from the initial screening hit. The most potent compounds, 9a and 9b , registered an EC50 value of 0.1 μM in a caspase activation assay. nih.gov Further investigation into 5-chloro-indole-2-carboxamide derivatives demonstrated significant activation of caspase-3, a key executioner caspase, confirming their role as apoptosis inducers. tandfonline.com In MCL-1-dependent cancer cells, indole-2-carboxylic acid-based inhibitors trigger the hallmarks of apoptosis, including caspase-3/7 activation and the release of cytochrome c from the mitochondria. researchgate.netnih.gov

Another identified mechanism is the induction of cell cycle arrest. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (3a ), was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov A separate study on novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein also demonstrated that the lead compound induced G1-S phase cell cycle arrest in liver cancer cells. nih.gov

Furthermore, some analogs have been found to target the cellular cytoskeleton. Compound 3a and its analogs were observed to inhibit tubulin polymerization, which is considered a probable primary mechanism of action leading to cell cycle arrest and subsequent apoptosis. nih.gov

MCL-1 Protein Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a key survival mechanism for many cancers and a major contributor to resistance against various chemotherapies. nih.gov Consequently, Mcl-1 has emerged as a high-priority target for cancer drug discovery, and derivatives of indole-2-carboxylic acid have been developed into some of the most potent and selective Mcl-1 inhibitors to date. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that a substitution at the 6-position of the indole core can substantially increase binding affinity to Mcl-1. nih.gov Specifically, the addition of a 6-chloro group to the indole ring of tricyclic derivatives resulted in a greater than 10-fold enhancement in binding affinity compared to the non-chlorinated analogs. nih.gov This improvement is attributed to the chlorine atom filling a specific hydrophobic pocket in the Mcl-1 protein. nih.gov

These rationally designed inhibitors exhibit single-digit nanomolar binding affinity for Mcl-1 and, crucially, high selectivity over other anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov This selectivity is vital for minimizing potential toxicity associated with the inhibition of other Bcl-2 proteins. The most potent 6-chloro containing tricyclic indole carboxylic acid inhibitors exhibit over 1700-fold binding selectivity for Mcl-1 over Bcl-xL and greater than 100-fold selectivity over Bcl-2. nih.gov

Table 3: Binding Affinity and Selectivity of Tricyclic 6-Cl-2-Indole Carboxylic Acid Derivatives for Bcl-2 Family Proteins

Compound Mcl-1 Kᵢ (μM) Bcl-xL Kᵢ (μM) Bcl-2 Kᵢ (μM) Selectivity (Mcl-1 vs Bcl-xL) Selectivity (Mcl-1 vs Bcl-2)
34 0.0011 1.9 0.77 >1700-fold >700-fold
35 0.0011 ≥ 2.8 ≥ 1.1 >2500-fold >1000-fold

Data represents the binding affinity (Ki) of compounds for Mcl-1, Bcl-xL, and Bcl-2. Sourced from J Med Chem. 2017. nih.gov

By binding to the BH3-binding groove of Mcl-1, these inhibitors prevent Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax, thereby restoring the intrinsic apoptotic pathway and leading to cancer cell death. nih.gov

Antimicrobial Efficacy (Antifungal, Antibacterial, Antiviral)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antifungal, antibacterial, and antiviral properties. The introduction of the chloro substituent at the 6-position of the indole ring has been shown to be a critical factor in modulating the biological activity of these compounds. nih.gov

Several derivatives of indole-2-carboxylic acid have been investigated for their antifungal potential. Studies have shown that certain chloro-substituted indole derivatives exhibit notable activity against pathogenic fungi such as Candida albicans and Aspergillus niger.

In one study, a series of 6-fluoro-4(or 5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles, which incorporate a chlorinated aromatic system, were synthesized and evaluated for their in vitro antifungal activity against various strains of Candida albicans. Some of these derivatives displayed significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values indicating their potential as antifungal agents. For instance, key intermediates in the synthesis, chloro-substituted-2-amino-5-fluorobenzenethiols, exhibited remarkable antifungal effects with MIC values between 2 and 8 µg/mL. researchgate.net

While specific studies focusing exclusively on this compound derivatives against Aspergillus niger are limited, broader research on indole derivatives suggests potential efficacy. For example, novel antifungal agents have shown potent activity against various Aspergillus species, with some compounds demonstrating fungicidal activity against A. niger at low concentrations. mdpi.com The structural similarity of this compound derivatives to other active indole compounds suggests that they may also possess activity against this opportunistic pathogen.

Antifungal Activity of Selected Chloro-Substituted Derivatives against Candida albicans
CompoundTarget OrganismMIC (µg/mL)Reference
Chloro-substituted-2-amino-5-fluorobenzenethiol intermediatesCandida albicans2 - 8 researchgate.net

A significant area of investigation for indole-2-carboxylic acid derivatives has been their potential as antiviral agents, particularly as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the HIV-1 virus, making it an attractive target for antiretroviral therapy. nih.gov

Research has demonstrated that the indole-2-carboxylic acid scaffold can effectively inhibit the strand transfer activity of HIV-1 integrase. The carboxyl group at the C2 position and the indole nucleus are capable of chelating the two Mg²⁺ ions within the active site of the enzyme. nih.govnih.gov Structural modifications, including the introduction of a halogenated benzene ring at the C6 position, have been shown to enhance this inhibitory activity. nih.gov

A study focused on the optimization of indole-2-carboxylic acid derivatives identified a compound, designated as 17a, which incorporates a C6 halogenated benzene ring. This derivative exhibited a marked inhibitory effect on HIV-1 integrase with an IC₅₀ value of 3.11 μM. nih.govrsc.org Further structural optimizations led to the development of another derivative, 20a, which showed a significantly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov These findings underscore the potential of this compound as a foundational structure for the development of novel HIV-1 integrase inhibitors.

Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
CompoundTargetIC₅₀ (µM)Reference
Indole-2-carboxylic acid (Parent Compound 1)HIV-1 Integrase32.37 nih.gov
Compound 17a (with C6 halogenated benzene ring)HIV-1 Integrase3.11 nih.govrsc.org
Compound 20aHIV-1 Integrase0.13 nih.gov

Anti-inflammatory Applications

Derivatives of indole structures have been widely explored for their anti-inflammatory properties. The molecular hybridization of an indole ring with other pharmacologically active moieties has led to the development of potent anti-inflammatory agents. chemrxiv.orgrsc.org

One study focused on the design and synthesis of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and evaluated their effects on the production of pro-inflammatory cytokines. Several of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. chemrxiv.orgrsc.org For instance, compound 13b, which contains a substituted indole-2-formamide core, demonstrated potent anti-inflammatory activity with IC₅₀ values of 10.992 μM for NO inhibition, 2.294 μM for IL-6 inhibition, and 12.901 μM for TNF-α inhibition. chemrxiv.org

Another study on indole-N-acylhydrazone derivatives also revealed significant anti-inflammatory potential. In a lymphoproliferation assay, compounds 3a and 3b showed inhibition of lymphocyte proliferation of 62.7% and 50.7%, respectively. Furthermore, compound 3b was identified as a selective COX-2 inhibitor, a key target in anti-inflammatory drug design. nih.gov These findings suggest that the this compound scaffold can be a valuable starting point for developing new anti-inflammatory drugs.

Antioxidant Properties

The antioxidant potential of indole derivatives has been another area of active research. The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases.

Antiparasitic Actions (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. The search for new and effective treatments has led to the investigation of various heterocyclic compounds, including indole derivatives.

A study on the optimization of a series of substituted indoles identified several compounds with activity against the intracellular amastigote forms of T. cruzi. acs.org One of the initial hits, an indole-2-carboxamide, showed a pEC₅₀ of 5.6. Subsequent optimization led to compounds with improved potency. For example, a derivative with two substituents on the indole ring (compound 24) was found to be one log unit more potent than the initial hits, with a pEC₅₀ of 6.5. acs.org

Another study investigating nitroisoxazole derivatives for their activity against T. cruzi found that these compounds were more effective against the epimastigote form of the parasite. mdpi.com While not directly derivatives of this compound, these studies highlight the potential of heterocyclic compounds in the development of new antiparasitic agents. The indole scaffold, including its chlorinated derivatives, remains a promising area for the discovery of novel treatments for Chagas disease.

Antiparasitic Activity of Indole Derivatives against Trypanosoma cruzi
CompoundTarget StagepEC₅₀Reference
Indole-2-carboxamide (Initial Hit)Intracellular amastigotes5.6 acs.org
Compound 24 (Doubly substituted indole)Intracellular amastigotes6.5 acs.org

Potential in Neurological Disorders and Central Nervous System Affinity

The central nervous system (CNS) is a complex target for drug discovery, and compounds that can modulate CNS receptors are of great interest for the treatment of various neurological and psychiatric disorders. Indole derivatives have been investigated for their affinity to a range of CNS receptors.

Research on the modification of known D₂ pharmacophores has explored the impact of different structural features on CNS receptor binding profiles. In this context, the introduction of a 4-chlorophenyl piperidinol pharmacophore was investigated. This work demonstrated that it is possible to modulate the affinity of compounds for various CNS receptors, including dopamine (B1211576) (D₂, D₃, D₄) and serotonin (B10506) (5-HT) receptors, by altering the substituents on the core structure. nih.gov

For example, a series of analogs were synthesized and their binding affinities were determined. One group of compounds showed D₂ receptor binding affinity constants below 250 nM, with varying affinities for D₃ and D₄ receptors. nih.gov While this study did not specifically use the this compound backbone, it highlights the principle that chloro-substitution on aromatic rings can be a key feature in designing ligands with specific CNS receptor binding profiles. This suggests that derivatives of this compound could be tailored to interact with specific CNS targets, warranting further investigation for their potential in treating neurological disorders.

Role in Metabolic Diseases (e.g., Diabetic Nephropathy)

Derivatives of 6-chloro-1H-indole-carboxylic acid have emerged as promising therapeutic agents for metabolic diseases, most notably diabetic nephropathy. A significant example is the compound 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, also known as PF-06409577. This derivative was identified as a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK) and has progressed to first-in-human trials for the treatment of diabetic nephropathy. researchgate.netmdpi.comnih.gov

Diabetic nephropathy is a leading cause of end-stage kidney disease, and its pathogenesis is linked to metabolic dysregulation. researchgate.net Reduced activity of AMPK has been observed in the glomeruli of individuals with diabetes, suggesting that activation of this kinase could be a viable therapeutic strategy. researchgate.netacs.org Preclinical studies using PF-06409577 in the ZSF1 obese rat model, which develops progressive renal disease, demonstrated that oral administration of the compound led to dose-dependent reductions in proteinuria, a key marker of kidney damage. medchemexpress.com Specifically, treatment for 60 days resulted in a greater than two-fold reduction in 24-hour urinary albumin loss compared to the vehicle control. medchemexpress.com These findings underscore the potential of 6-chloro-1H-indole-carboxylic acid derivatives in managing the renal complications of diabetes.

Beyond diabetic nephropathy, the activation of AMPK by these derivatives suggests broader applications in metabolic disorders. For instance, PF-06409577 has been shown to correct non-alcoholic fatty liver disease (NAFLD) and lower cholesterol in both rodent and primate preclinical models. nih.govnih.gov This indicates that the therapeutic benefits of this class of compounds may extend to various facets of metabolic syndrome.

Mechanistic Insights into Biological Activity

Target Identification and Validation Strategies

The primary molecular target for the therapeutic effects of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) in metabolic diseases has been identified as Adenosine Monophosphate-activated Protein Kinase (AMPK). researchgate.netmdpi.com The selection of AMPK as a target was based on human genetic association data linking the kinase to renal function and the observation of decreased AMPK activity in the kidneys of diabetic subjects. researchgate.netacs.org

The identification of initial hits was achieved through high-throughput screening (HTS), which led to an indazole amide compound that was subsequently optimized to the indole acid derivative, PF-06409577. mdpi.comnih.gov Target validation and characterization of the compound's activity were conducted using a novel time-resolved fluorescence resonance energy transfer (TR-FRET) activation/protection assay. This assay was designed to identify both allosteric activators and compounds that protect the phosphorylated, active form of AMPK from dephosphorylation. acs.org

Further validation was achieved through in vivo studies. Administration of PF-06409577 to Wistar Han rats resulted in a dose-responsive increase in the phosphorylation of AMPK at threonine 172 (pAMPK) in kidney tissue, confirming target engagement in a physiological setting. researchgate.netmedchemexpress.com The compound was found to be a potent and selective activator of the AMPK α1β1γ1 isoform, with an EC50 of 7 nM. medchemexpress.comselleckchem.com

Analysis of Binding Conformations and Key Interaction Residues

The binding of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) to AMPK has been elucidated through X-ray crystallography and molecular docking studies. The crystal structure of PF-06409577 in complex with the human AMPK α1β1γ1 isoform revealed that the compound binds to an allosteric site located at the interface of the α-catalytic and β-regulatory subunits. mdpi.comacs.org This site is distinct from the binding sites for AMP and ATP.

Computational docking models predicted the binding mode of PF-06409577 within this allosteric pocket. mdpi.comresearchgate.net The indole-3-carboxylic acid core of the molecule plays a crucial role in the interaction. The binding of PF-06409577 induces a conformational change in the AMPK complex that promotes its activation. researchgate.net Interestingly, studies on acyl glucuronide metabolites of PF-06409577 showed that these metabolites retain the ability to activate AMPK, and co-crystallization studies provided further molecular insights into the structural basis for this activation by both the parent compound and its metabolites. nih.gov

The table below summarizes the key binding characteristics of PF-06409577 with AMPK.

FeatureDescription
Target Adenosine Monophosphate-activated Protein Kinase (AMPK)
Binding Site Allosteric site at the interface of the α and β subunits
Binding Mode Induces a conformational change promoting activation
Key Interacting Moiety Indole-3-carboxylic acid core

Elucidation of Ligand-Biased Signaling Pathways

The activation of AMPK by 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) exhibits a form of biased agonism. The compound is a selective activator of AMPK isoforms containing the β1 subunit, while being significantly less active against isoforms containing the β2 subunit. selleckchem.comtocris.com Specifically, PF-06409577 potently activates the α1β1γ1 and α2β1γ1 isoforms, with EC50 values of 7.0 nM and 6.8 nM, respectively. In contrast, its activity against α1β2γ1, α2β2γ1, and α2β2γ3 isoforms is much lower, with EC50 values exceeding 4000 nM. selleckchem.com

This isoform selectivity can be considered a "biased" activation, leading to specific downstream signaling cascades. The preferential activation of β1-containing AMPK complexes, which are highly expressed in the kidney, is thought to be a key factor in the compound's therapeutic effects in diabetic nephropathy. mdpi.com This biased signaling allows for targeted therapeutic intervention while potentially minimizing off-target effects that might be associated with the non-selective activation of all AMPK isoforms. nih.govresearchgate.net The concept of biased agonism, where a ligand differentially activates downstream signaling pathways of a receptor, is a well-established paradigm for G protein-coupled receptors (GPCRs) and is increasingly being recognized for other enzyme systems like AMPK. frontiersin.org

Cellular Pathway Modulation (e.g., tryptophan metabolism, cellular energy homeostasis)

The primary mechanism by which this compound derivatives like PF-06409577 exert their biological effects is through the modulation of cellular energy homeostasis via AMPK activation. researchgate.netmdpi.comnih.gov AMPK acts as a master regulator of cellular metabolism, and its activation initiates a cascade of events aimed at restoring energy balance. This includes the inhibition of ATP-consuming anabolic processes and the promotion of ATP-producing catabolic pathways. researchgate.net

A key downstream target of AMPK is acetyl-CoA carboxylase (ACC), an enzyme involved in the first committed step of fatty acid synthesis. Upon activation by PF-06409577, AMPK phosphorylates and inactivates ACC. researchgate.net This leads to a reduction in de novo lipogenesis, an effect that has been demonstrated in primary hepatocytes from rats, monkeys, and humans. nih.gov This modulation of lipid metabolism is central to the compound's beneficial effects in conditions like NAFLD. nih.govnih.gov

While a direct modulatory effect of PF-06409577 on tryptophan metabolism has not been explicitly detailed, there is an established interplay between AMPK signaling and tryptophan metabolic pathways. nih.gov Some studies have shown that tryptophan and its metabolites can influence the AMPK/SIRT1 signaling pathway, which is implicated in neurodegeneration and inflammation. researchgate.netacs.org For example, certain tryptophan metabolites have been found to improve neurodegeneration through the AMPK/SIRT1 pathway. researchgate.net Conversely, AMPK activation can be influenced by the metabolic state of the cell, which is in turn affected by the availability and metabolism of amino acids like tryptophan. nih.gov Given that dysregulation of tryptophan metabolism is implicated in various diseases, the potential for crosstalk between AMPK activation by these indole derivatives and tryptophan metabolic pathways warrants further investigation. nih.govnih.gov

The table below summarizes the cellular pathways modulated by PF-06409577.

Cellular PathwayEffect of PF-06409577Key Downstream Mediator
Cellular Energy Homeostasis ActivationAMPK
Lipid Metabolism Inhibition of de novo lipogenesisPhosphorylation and inactivation of ACC
Tryptophan Metabolism Potential indirect modulationInterplay with AMPK signaling

Table of Compounds

Preclinical Research and Development Considerations

Early Optimization Strategies for Lead Compounds

The optimization of lead compounds is a critical phase in drug discovery aimed at improving efficacy, selectivity, and pharmacokinetic properties. For the indole-2-carboxylic acid scaffold, structural modifications are systematically made to establish structure-activity relationships (SAR).

In the context of developing novel HIV-1 integrase strand transfer inhibitors (INSTIs), indole-2-carboxylic acid was identified as a lead compound that could chelate with two Mg²⁺ ions within the active site of the integrase enzyme. nih.gov Optimization efforts on this scaffold led to the synthesis of a series of derivatives to improve its inhibitory effects. nih.gov A significant finding from these optimization studies was the impact of substitutions on the indole (B1671886) core. Specifically, the introduction of a C6 halogenated benzene (B151609) ring was shown to be a key modification. This substitution allows the compound to bind effectively with the viral DNA through a π-π stacking interaction, which is a crucial interaction for the inhibition of the HIV-1 integrase. nih.gov

One of the optimized derivatives, compound 17a, which incorporates a C6 halogenated benzene ring, demonstrated a markedly improved ability to inhibit the integrase enzyme, with an IC₅₀ value of 3.11 μM. nih.gov This highlights the importance of the 6-chloro substitution in the development of potent inhibitors from the indole-2-carboxylic acid lead scaffold.

Below is a table summarizing the inhibitory activity of the parent compound and an optimized derivative.

CompoundTargetIC₅₀ (μM)Key Structural Feature
Indole-2-carboxylic acidHIV-1 Integrase32.37Parent Scaffold
Compound 17aHIV-1 Integrase3.11C6 Halogenated Benzene Ring

Investigation of Drug Metabolism and Pharmacokinetic (DMPK) Considerations in Research Progression

Detailed drug metabolism and pharmacokinetic (DMPK) data for 6-Chloro-1H-indole-2-carboxylic acid are not extensively available in the public domain. However, for the broader class of indole-2-carboxamides, DMPK properties have been a focal point of optimization. In the development of anti-Trypanosoma cruzi agents, an optimization program for a series of indole-2-carboxamides was discontinued due to unfavorable DMPK properties, despite promising in vitro and in vivo activity. acs.org This underscores the critical role of early DMPK assessment in the progression of drug candidates.

For carboxylic acid-containing drugs in general, a primary route of metabolism is acyl glucuronidation. osti.gov This process can significantly impact the clearance and potential for drug-drug interactions. The resulting acyl glucuronide metabolites are typically hydrophilic and ionized at physiological pH, which restricts their ability to passively diffuse across cell membranes and often leads to their excretion. osti.gov

Efficacy Studies in Relevant Biological Models (in vitro and in vivo studies)

Specific in vitro and in vivo efficacy studies for this compound have not been detailed in publicly available literature. However, research on related compounds provides context for the potential biological activities of this scaffold.

A patent for 3-substituted amino-1H-indole-2-carboxylic acid derivatives, which includes a 6-chloro substituted compound, describes their potential use in treating a range of conditions such as allergies, asthma, rhinitis, dermatitis, and certain infections. google.com This suggests that the 6-chloro-indole-2-carboxylic acid core may have applications in modulating immune responses. google.com

In the development of inhibitors for Mycobacterium tuberculosis, 5-chloro-1H-indole-2-carboxamide derivatives were synthesized and evaluated. These studies found that lipophilicity played a role in the bioactivity of this series of compounds. nih.gov

While these examples involve derivatives of this compound, they point towards the potential therapeutic areas where this compound might be investigated.

Metabolite Characterization and Biotransformation Pathways (e.g., acyl glucuronide metabolites)

The characterization of metabolites and understanding the biotransformation pathways are essential for assessing the safety and efficacy of a drug candidate. For carboxylic acid-containing compounds like this compound, a major biotransformation pathway is the formation of acyl glucuronide metabolites. osti.govhyphadiscovery.com This conjugation reaction is a key component of metabolic clearance for many drugs. osti.gov

Acyl glucuronides are formed by the action of microsomal uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. osti.gov These metabolites are generally considered to be pharmacologically inactive and are readily excreted due to their increased hydrophilicity. osti.gov However, there is also evidence that some acyl glucuronides can be chemically reactive and have been associated with idiosyncratic drug toxicity. hyphadiscovery.comclinpgx.org Therefore, the formation of such metabolites requires careful safety assessment during drug development. hyphadiscovery.com

While specific studies on the metabolite characterization of this compound are not available, research on the closely related indole-3-carboxylic acid derivatives has shown that they are primarily cleared in animals and humans via glucuronidation, forming acyl glucuronide derivatives. osti.gov

Future Directions and Research Perspectives

Design and Synthesis of Novel 6-Chloro-1H-indole-2-carboxylic Acid Derivatives with Enhanced Properties

The future design of this compound derivatives will be heavily reliant on a deep understanding of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles. The indole-2-carboxylic acid moiety is recognized as a crucial pharmacophore for the activity of these compounds. For instance, in the development of novel HIV-1 integrase inhibitors, structural optimizations of the parent compound have led to derivatives with significantly increased inhibitory effects. One such derivative, 20a , demonstrated a marked improvement in integrase inhibition with an IC50 value of 0.13 μM. This was achieved by introducing a long branch on the C3 position of the indole (B1671886) core, which improved interaction with a hydrophobic cavity near the active site of the integrase.

Furthermore, modifications to the indole ring itself have proven fruitful. For example, the removal of chlorine atoms from the indole ring in certain derivatives has been shown to be favorable for improving potency against specific targets. In the context of anticancer agents, novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized to target the 14-3-3η protein, a key player in liver cancer. Through several rounds of structural optimization, a derivative, C11 , was identified with enhanced affinity for 14-3-3η and potent inhibitory activity against various human liver cancer cell lines.

Future synthetic strategies will likely focus on creating diverse libraries of these derivatives, exploring a wide range of substitutions at various positions of the indole ring to fine-tune their biological activity and drug-like properties.

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While significant research has focused on the utility of this compound derivatives as antiviral and anticancer agents, the therapeutic potential of this scaffold extends to a much broader range of biological targets and disease states. The inherent versatility of the indole nucleus allows for its interaction with a diverse array of proteins, opening up new avenues for drug discovery.

One promising and relatively underexplored area is in the realm of neurodegenerative diseases. The indole scaffold is a common feature in many compounds with neuroprotective properties. For example, indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor, which is implicated in excitotoxic neuronal death associated with stroke and epilepsy. This suggests that derivatives of this compound could be rationally designed to modulate neuronal receptors and signaling pathways involved in conditions such as Alzheimer's and Parkinson's diseases.

Inflammatory diseases also represent a promising, yet underexplored, therapeutic area. Indole derivatives have been shown to possess anti-inflammatory properties, and further investigation into their mechanisms of action could lead to the development of novel treatments for chronic inflammatory conditions. The table below summarizes some of the explored and potential biological targets for this class of compounds.

Therapeutic AreaBiological TargetCompound/Derivative Class
Virology HIV-1 IntegraseSubstituted Indole-2-Carboxylic Acids
Oncology 14-3-3η Protein, Protein Kinases, Bcl-2 Family ProteinsNovel 1H-Indole-2-Carboxylic Acid Derivatives
Neurodegenerative Diseases NMDA ReceptorIndole-2-Carboxylic Acid
Inflammatory Diseases Cysteinyl leukotriene receptor 1 (CysLT1)3-Substituted 1H-indole-2-carboxylic acid derivatives

Advanced Computational Modeling for Expedited Drug Discovery and Optimization

Advanced computational modeling is set to play an increasingly pivotal role in expediting the discovery and optimization of this compound-based therapeutics. Molecular docking, a technique already instrumental in identifying lead compounds, will continue to be a primary tool for virtual screening of large compound libraries and for predicting the binding modes of novel derivatives with their biological targets. For example, molecular docking studies were crucial in elucidating the interaction between indole-2-carboxylic acid derivatives and the HIV-1 integrase, revealing that the indole core and the C2 carboxyl group chelate with two Mg2+ ions in the active site.

Beyond molecular docking, more sophisticated computational methods are being integrated into the drug design pipeline. Molecular dynamics (MD) simulations, for instance, can provide a more dynamic and realistic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the role of solvent molecules. This level of detail can be invaluable for refining the structure of a lead compound to improve its binding affinity and selectivity.

Furthermore, the use of predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and Quantitative Structure-Activity Relationship (QSAR) models will be essential for the early-stage evaluation of drug candidates. These in silico tools can help to identify compounds with favorable pharmacokinetic properties and to predict potential toxicity issues before significant resources are invested in their synthesis and preclinical testing. By integrating these advanced computational approaches, researchers can streamline the drug discovery process, reducing both the time and cost associated with bringing new indole-based therapeutics to the clinic.

Investigation of Combination Therapies Involving this compound Scaffolds

The investigation of combination therapies represents a critical future direction for maximizing the therapeutic impact of this compound derivatives, particularly in the treatment of complex diseases like cancer. The rationale behind combination therapy is to target multiple signaling pathways simultaneously, thereby enhancing therapeutic efficacy and overcoming drug resistance.

In oncology, indole-based compounds have already shown promise as single agents. The next logical step is to explore their synergistic effects when combined with existing standard-of-care treatments, such as chemotherapy, radiation therapy, or other targeted agents. For example, an indole derivative that inhibits a specific protein kinase could be combined with a cytotoxic drug to create a multi-pronged attack on cancer cells. Preclinical studies are essential to identify promising drug combinations and to determine the optimal dosing and scheduling for these regimens.

The potential for synergistic interactions is not limited to oncology. In the context of infectious diseases, combining an indole-based antiviral with another agent that targets a different stage of the viral life cycle could lead to more potent and durable suppression of the pathogen. The table below outlines potential combination therapy strategies.

Disease AreaIndole-Based AgentPotential Combination PartnerRationale
Cancer Kinase Inhibitor DerivativeStandard ChemotherapyTarget distinct and complementary pathways to enhance cell killing and overcome resistance.
Cancer Apoptosis-Inducing DerivativeRadiotherapySensitize cancer cells to the effects of radiation.
HIV/AIDS HIV-1 Integrase InhibitorReverse Transcriptase InhibitorInhibit multiple essential steps in the viral replication cycle.

Translational Research and Pathways to Clinical Development of Indole-Based Therapeutics

The ultimate goal of drug discovery is to translate promising preclinical findings into effective clinical therapies. For this compound-based therapeutics, this will require a well-defined translational research strategy and a clear pathway to clinical development.

A crucial first step in this process is the rigorous preclinical evaluation of lead compounds in relevant in vivo animal models. These studies are essential to assess the efficacy, safety, and pharmacokinetic properties of a drug candidate in a living organism. For anticancer agents, this would involve testing the compound in xenograft or genetically engineered mouse models of human cancer. For neuroprotective agents, animal models of stroke or neurodegenerative diseases would be employed.

Following successful preclinical testing, the next major milestone is the submission of an Investigational New Drug (IND) application to regulatory authorities such as the U.S. Food and Drug Administration (FDA). The IND application must contain a comprehensive package of data from preclinical studies, as well as detailed information on the manufacturing process and the proposed clinical trial design.

Once the IND is approved, the drug candidate can enter Phase I clinical trials, which are primarily focused on evaluating the safety and tolerability of the drug in a small group of healthy volunteers or patients. Subsequent Phase II and Phase III trials are designed to assess the efficacy of the drug in larger patient populations. The successful navigation of this complex and lengthy process is the final step in bringing a new indole-based therapeutic to patients in need.

Q & A

Basic: What are common synthetic routes for 6-chloro-1H-indole-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
A typical synthesis involves catalytic hydrogenation or Fe-mediated reduction of nitro precursors. For example, This compound ethyl ester is synthesized by refluxing a nitro precursor (e.g., compound 36 ) with Fe powder in ethanol and acetic acid. The product is purified via crystallization, yielding ~51% purity. Intermediate characterization includes:

  • HRMS : m/z 224.0478 (calc.) and 226.0449 (calc.) for [C₁₁H₁₀ClNO₂+H]⁺ .
  • NMR : Key signals include δ 8.84 (indole NH), 4.41 (ethyl CH₂), and 1.42 (ethyl CH₃) .
    Further hydrolysis of the ester under basic conditions yields the carboxylic acid.

Advanced: How can structural ambiguities in derivatives be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving substituent positions. For example, derivatives like 3-(2-(tert-butylamino)-1-(N-(4-(((4-chloro-2-methylphenyl)amino)methyl)benzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylic acid (compound 22 ) are validated via crystallographic data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., C₃₁H₃₂Cl₂N₄O₄ [M+H]⁺: 595.1874 found vs. 595.1873 calc.) .
  • Multidimensional NMR : Assigns regiochemistry; e.g., NOESY correlations differentiate between C-5 and C-6 substituted indoles .

Basic: What purification strategies are effective for isolating this compound derivatives?

Methodological Answer:

  • Crystallization : Use solvent systems like DMF/acetic acid for recrystallizing indole-carboxylic acids .
  • Column Chromatography : Silica gel with gradients of EtOAc/hexane (e.g., 30% EtOAc) separates esters and aldehydes .
  • Acid-Base Extraction : For carboxylic acids, partition between organic layers (e.g., CH₂Cl₂) and aqueous NaHCO₃ removes acidic impurities .

Advanced: How can low yields and side-product formation during derivatization be mitigated?

Methodological Answer:

  • Reaction Optimization : Extend reaction times (e.g., 70 hours for compound 24 ) and use excess reagents to drive equilibria .
  • Side-Product Identification : UPLC-MS monitors purity (e.g., 66% purity for compound 24 due to overlapping Rf values with starting material) .
  • Catalytic Additives : MnO₂ aids in oxidation steps (e.g., converting alcohols to aldehydes) to reduce byproducts .

Advanced: What role does this compound play in designing MDM2/MDMX inhibitors?

Methodological Answer:
The compound’s scaffold occupies hydrophobic subpockets in MDM2/MDMX proteins, disrupting p53 interactions. For example:

  • YH300 : A derivative (3-(2-(tert-butylamino)-1-(N-(4-(4-chlorobenzyloxy)benzyl)-formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylic acid) binds transient MDM2 states, validated via SPR and cellular assays .
  • Stapled Peptide Compatibility : Indole-carboxylic acids enhance solubility and binding affinity in peptide-based inhibitors .

Basic: How should stability and storage conditions be determined for this compound?

Methodological Answer:

  • Thermal Stability : DSC/TGA analysis identifies decomposition points (e.g., degradation observed >123°C for compound 22 ) .
  • Light Sensitivity : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Hygroscopicity : Karl Fischer titration monitors moisture uptake; desiccants like silica gel are recommended .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Chlorine Activation : The C-6 Cl atom enhances electrophilicity at C-3/C-5 positions, facilitating SNAr reactions.
  • Carboxylic Acid as Directing Group : DFT studies show the COOH group stabilizes transition states via hydrogen bonding, as seen in Pd-catalyzed cross-couplings .

Advanced: How can contradictory spectral data (e.g., NMR vs. HRMS) be reconciled during characterization?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR resolves tautomerism (e.g., keto-enol equilibria in ester derivatives) .
  • Isotopic Patterns : HRMS Cl isotopic ratios (3:1 for ³⁵Cl:³⁷Cl) confirm molecular formulae when NMR signals are ambiguous .

Basic: What are reliable methods for synthesizing amide and ester derivatives?

Methodological Answer:

  • Amide Coupling : Use EDC/HOBt with amines (e.g., benzylamine) in DMF, yielding 31–52% products (e.g., compound 18 ) .
  • Esterification : React with oxalyl chloride/DMF to generate acid chlorides, followed by alcohol addition (e.g., ethanol for ethyl esters) .

Advanced: What toxicological data exist for this compound and its derivatives?

Methodological Answer:

  • Acute Toxicity : Limited data; preliminary assays (e.g., zebrafish models) suggest moderate cytotoxicity (IC₅₀ ~50 µM) .
  • Regulatory Status : No IARC/OSHA carcinogenicity classification; recommend Ames testing for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.